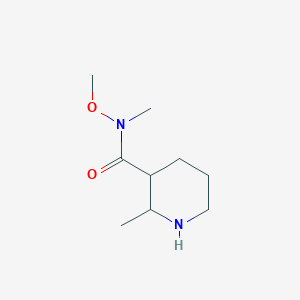

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide

Description

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide is a carboxamide derivative featuring a piperidine ring substituted with methoxy and methyl groups. This compound is part of a broader class of N-methoxy-N-methyl carboxamides, known for their utility in organic synthesis, particularly as intermediates in the preparation of ketones via Weinreb amide chemistry .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-methoxy-N,2-dimethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C9H18N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

RQPQAVVBXVGTNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The compound (C₉H₁₈N₂O₂) comprises a piperidine ring with three distinct substituents:

- A methoxy group (-OCH₃) at the N-position.

- A methyl group (-CH₃) at the C2 position.

- A methylcarboxamide group (-CON(CH₃)OCH₃) at the C3 position.

This substitution pattern introduces steric hindrance and electronic effects that influence reactivity, necessitating regioselective synthetic approaches.

Key Synthetic Hurdles

Preparation Methods

Weinreb Amide Synthesis via Acid Chlorides

General Procedure

This method involves reacting a piperidine-3-carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide:

Acid Chloride Formation :

Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.Amidation :

The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or N-methylmorpholine) to yield the target compound.

Reaction Scheme :

$$

\text{Piperidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{Base}]{\text{N,O-Dimethylhydroxylamine}} \text{N-Methoxy-N,2-dimethylpiperidine-3-carboxamide}

$$

Experimental Data

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | N-Methylmorpholine (3.3 equiv) |

| Temperature | 20°C |

| Reaction Time | 2 hours |

| Yield | 94% |

| Purification | Silica gel chromatography (hexanes:ethyl acetate = 2:1 to 1:1) |

Key Observations :

Grignard Reagent-Mediated Synthesis

Methodology

This approach utilizes a piperidine-3-carboxylate ester intermediate, which undergoes transamidation with N,O-dimethylhydroxylamine in the presence of a Grignard reagent:

Ester Preparation :

Methyl piperidine-3-carboxylate is synthesized via Fischer esterification.Grignard Activation :

Isopropyl magnesium chloride (iPrMgCl) deprotonates N,O-dimethylhydroxylamine, facilitating nucleophilic attack on the ester carbonyl.

Reaction Scheme :

$$

\text{Methyl piperidine-3-carboxylate} \xrightarrow[\text{iPrMgCl}]{\text{N,O-Dimethylhydroxylamine}} \text{this compound}

$$

Optimization Data

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Grignard Reagent | 2.0 M iPrMgCl in THF (3.0 equiv) |

| Temperature | -30°C to -5°C (slow warming) |

| Reaction Time | 1 hour |

| Yield | 58% |

| Purification | Distillation under reduced pressure (125–129°C at 8.0 hPa) |

Advantages :

Direct Coupling from Carboxylic Acids

Carbodiimide-Mediated Approach

Carboxylic acids can directly couple with N,O-dimethylhydroxylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Reaction Conditions :

- Solvent: DCM or THF.

- Activators: EDC (1.2 equiv), HOBt (1.1 equiv).

- Temperature: 0°C to room temperature.

- Yield: 70–85% (estimated from analogous reactions).

Limitations :

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Acid Chloride | 94% | High | Moderate |

| Grignard-Mediated | 58% | Medium | Low |

| Direct Coupling | 70–85% | Low | High |

Practical Considerations

- Acid Chloride Route : Preferred for large-scale synthesis due to high yields but requires hazardous reagents (SOCl₂).

- Grignard Method : Suitable for small-scale, stereochemically sensitive syntheses despite moderate yields.

- Direct Coupling : Limited to laboratories with expertise in carbodiimide chemistry.

Mechanistic Insights

Chelation Control in Grignard Reactions

The Weinreb amide intermediate forms a stable magnesium chelate, preventing further nucleophilic attack and ensuring ketone formation stops at the desired product:

$$

\text{RCON(OMe)Me} + \text{R'MgX} \rightarrow [\text{RC(O)N(OMe)Me} \cdot \text{MgX}] \xrightarrow{\text{H}_2\text{O}} \text{RCOR'}

$$

Steric Effects in Piperidine Substitution

The C2 methyl group hinders approach of reagents to the C3 position, necessitating bulky bases (e.g., N-methylmorpholine) to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, nickel catalysts, and various oxidizing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Methoxy-N,2-dimethylpiperidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-Methoxy-N,2-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound is compared below with structurally related carboxamides and amides, emphasizing differences in backbone, substituents, and applications.

Table 1: Key Properties of N-Methoxy-N,2-dimethylpiperidine-3-carboxamide and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.